molecular formula C14H10ClNO4 B1530602 Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate CAS No. 1415719-34-4

Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate

Cat. No.: B1530602
CAS No.: 1415719-34-4
M. Wt: 291.68 g/mol
InChI Key: IWZISUIHTDMLCG-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate is a heterocyclic compound featuring an isonicotinate core esterified with a methyl group and substituted at the 2-position by a 2-chloro-4-formylphenoxy moiety. This structure combines aromatic, electron-withdrawing (chloro and formyl), and ester functional groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

methyl 2-(2-chloro-4-formylphenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-19-14(18)10-4-5-16-13(7-10)20-12-3-2-9(8-17)6-11(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZISUIHTDMLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154806
Record name 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-34-4
Record name 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate is a chemical compound that belongs to the class of isonicotinates. Its unique structure, characterized by a methyl group, a chloro substituent, and a formyl group attached to a phenoxy linkage, suggests potential biological activity. This article delves into its biological properties, synthesis, and pharmacological implications based on existing research findings.

Molecular Formula : C₁₅H₁₂ClNO₄
Molecular Weight : Approximately 305.71 g/mol
Structural Features :

  • Methyl group instead of ethyl
  • Chlorinated aromatic ring
  • Formyl group linked to phenoxy
Compound NameStructure FeaturesUnique Aspects
This compoundMethyl group instead of ethylPotentially different solubility and reactivity
Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinateEthyl groupVariation in biological activity
Ethyl 2-(4-nitrophenoxy)isonicotinateNitro substituent instead of chloroDifferent electronic properties affecting reactivity

Pharmacological Properties

Research indicates that compounds within the isonicotinate class exhibit various pharmacological properties. This compound has been suggested to interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the formyl group allows for potential covalent bond formation with biological targets, which may enhance its therapeutic efficacy.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have shown that related compounds can inhibit specific receptor activities. For instance, structural analogs have demonstrated significant binding inhibition against corticotropin-releasing factor (CRF) receptors, indicating a potential pathway for anxiety and stress-related disorders .
  • Metabolic Stability : Investigations into the metabolic stability of isonicotinate derivatives reveal that some compounds maintain their activity in human hepatic microsomes, which is critical for their therapeutic application. For example, certain derivatives showed promising stability and binding affinity in receptor assays .
  • Therapeutic Applications : Compounds similar to this compound have been explored for their roles in tissue regeneration and anti-inflammatory responses. For example, agents that elevate prostaglandin E2 (PGE2) levels have shown potential in enhancing healing processes in various models .

Summary of Findings

The biological profile of this compound suggests several promising avenues for further research:

  • Potential as an Antagonist : Its structural features may allow it to act as an antagonist at specific receptors, which could be beneficial in treating conditions like anxiety or inflammation.
  • Modulation of Enzyme Activity : The compound could potentially inhibit enzymes involved in inflammatory pathways, providing a basis for its use in anti-inflammatory therapies.

Comparison with Similar Compounds

The following analysis compares methyl 2-(2-chloro-4-formylphenoxy)isonicotinate with structurally related isonicotinate derivatives, focusing on synthesis, physicochemical properties, and inferred applications.

Key Observations :

  • Substituent Diversity: The main compound’s 2-chloro-4-formylphenoxy group introduces steric bulk and electronic complexity compared to simpler substituents like trifluoromethyl () or thiazole derivatives ().
  • Synthetic Complexity : The analogues in require multi-step syntheses (e.g., deprotection, benzoylation, hydrolysis), whereas the trifluoromethyl compound () may involve direct substitution. The discontinuation of the main compound () may reflect challenges in scaling up its synthesis.
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability/Availability
This compound C₁₅H₁₀ClNO₅* 319.70 Ester, chloro, formyl, ether Discontinued (commercial)
Methyl 2-(trifluoromethyl)isonicotinate C₈H₆F₃NO₂ 205.14 Ester, trifluoromethyl Available (exact status unclear)
Compound 17 () C₁₀H₉N₃O₂S 247.26 Ester, aminothiazole Synthesized on milligram scale

*Calculated based on structural formula.

Key Observations :

  • Molecular Weight and Polarity : The main compound’s higher molecular weight and polar substituents (chloro, formyl) may reduce solubility compared to the trifluoromethyl analogue, which benefits from the lipophilic CF₃ group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate
Reactant of Route 2
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Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate

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